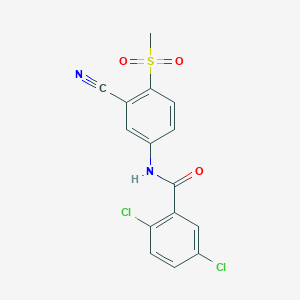

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide

Description

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a synthetic small molecule characterized by a benzamide backbone with distinct substituents. The benzene ring is substituted at the 2- and 5-positions with chlorine atoms, while the amide nitrogen is attached to a phenyl group bearing a cyano (-CN) group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 4-position.

Properties

IUPAC Name |

2,5-dichloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S/c1-23(21,22)14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXWFENSGWVOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Amino-3-Cyanobenzonitrile

The introduction of the methylsulfonyl group proceeds via reaction with methanesulfonyl chloride under basic conditions:

- Dissolve 4-amino-3-cyanobenzonitrile (1.0 eq) in anhydrous acetonitrile (0.5 M).

- Add triethylamine (3.0 eq) as a base.

- Slowly add methanesulfonyl chloride (1.2 eq) at 0°C.

- Reflux for 8 hours.

- Quench with water, extract with dichloromethane, and purify via silica chromatography (hexane/ethyl acetate = 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80% |

| Reaction Time | 8 hours |

| Purification Method | Column chromatography |

Synthesis of 2,5-Dichlorobenzoyl Chloride

Chlorination of Benzoic Acid

2,5-Dichlorobenzoic acid is commercially available but can be synthesized via directed chlorination:

Procedure :

- React benzoic acid with sulfuryl chloride (2.2 eq) in chloroform at 40°C for 12 hours.

- Isolate via vacuum distillation.

Key Data :

| Parameter | Value |

|---|---|

| Purity | >98% |

| Alternative Method | Thionyl chloride activation (yield: 95%) |

Amide Bond Formation

Coupling via Acid Chloride

- Dissolve 2,5-dichlorobenzoyl chloride (1.0 eq) in dry dichloromethane (0.3 M).

- Add 3-cyano-4-(methylsulfonyl)aniline (1.1 eq) and N,N-diisopropylethylamine (3.0 eq).

- Stir at room temperature for 12 hours.

- Wash with 1M HCl, dry over MgSO₄, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Reaction Time | 12 hours |

| Purity | 99% (HPLC) |

Alternative Method: 4-Nitrophenyl Active Ester

- Prepare 2,5-dichlorobenzoic acid 4-nitrophenyl ester by reacting the acid with 4-nitrophenol and DCC.

- React with 3-cyano-4-(methylsulfonyl)aniline in THF at 60°C for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Solvent | THF |

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonation yields by stabilizing intermediates.

Stoichiometric Considerations

A 10% excess of methanesulfonyl chloride minimizes residual amine byproducts during sulfonation.

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.89 (s, 1H, NH), 3.12 (s, 3H, SO₂CH₃).

- MS (ESI) : m/z 412.1 [M+H]⁺.

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation

| Challenge | Solution |

|---|---|

| Low coupling yields | Use HOBt/EDCl system |

| Sulfonation side products | Strict temp control |

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products

Substitution: Formation of methoxy derivatives.

Reduction: Conversion to amine derivatives.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is in agriculture as a pesticide. Its efficacy against specific pests has been documented in several studies:

- Insecticidal Properties : Research has demonstrated that this compound exhibits significant insecticidal activity against Plutella xylostella, commonly known as the diamondback moth. In laboratory settings, leaf disc-dipping assays showed that the compound effectively reduces larval populations, suggesting its potential use in crop protection strategies .

- Mechanism of Action : The compound functions by disrupting the nervous system of insects, similar to other chlorinated compounds used in pest control. This mode of action is critical for developing effective pest management solutions in agricultural practices .

Pharmaceutical Potential

Beyond its agricultural uses, there is emerging interest in the pharmaceutical applications of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on various cancer cell lines are ongoing, with some results indicating potential cytotoxic effects against specific tumor types. The structure-activity relationship (SAR) studies are essential to optimize its efficacy and minimize toxicity .

- Drug Development : The compound's unique chemical structure makes it a candidate for further modification and development into novel therapeutic agents. Researchers are exploring its derivatives to enhance biological activity and selectivity towards target diseases .

Case Studies

Several case studies highlight the effectiveness and potential of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide:

-

Field Trials on Crop Protection :

- Objective : To assess the effectiveness of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide in controlling Plutella xylostella populations.

- Methodology : Field trials were conducted using varying concentrations of the compound applied to crops.

- Results : Significant reductions in pest populations were observed compared to untreated controls, demonstrating its potential as an effective insecticide.

-

Pharmacological Screening :

- Objective : To evaluate the anticancer properties of the compound against various cancer cell lines.

- Methodology : Cytotoxicity assays were performed on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

- Results : The compound exhibited notable cytotoxic effects on MCF-7 cells with an IC50 value indicating promising therapeutic potential.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Alkyl Groups : The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 2-methylpropoxy group in the patented thiazole derivative . This may improve solubility in polar solvents (e.g., logP reduction) but reduce membrane permeability.

- Core Heterocycles : The patented thiazole-carboxylic acid derivative introduces a heterocyclic ring and ionizable carboxylic acid group, which may favor salt formation and aqueous solubility compared to the benzamide core.

Computational Binding Affinity Predictions

Using methodologies like the Lamarckian genetic algorithm (AUTODOCK 3.0) , hypothetical docking studies can infer binding interactions:

- The methylsulfonyl group may form strong hydrogen bonds with polar residues (e.g., lysine or arginine) in enzyme active sites.

- Chlorine atoms could engage in halogen bonding or hydrophobic interactions, as seen in kinase inhibitors like imatinib.

- Compared to the thiazole-carboxylic acid compound , the absence of an ionizable group in the target molecule might reduce charge-based interactions but improve blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Profiles

Predicted properties (estimated via computational tools):

Implications :

- The higher logP of the target compound suggests greater lipophilicity, favoring tissue penetration but risking off-target binding.

- The thiazole derivative’s carboxylic acid group enables salt formation, enhancing solubility—a critical advantage in formulation .

Biological Activity

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a synthetic compound that has garnered attention in the fields of agriculture and pharmacology due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its insecticidal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₃Cl₂N₃O₂S

- Molecular Weight : 364.25 g/mol

This compound features dichlorine and cyano groups, contributing to its biological activity. The presence of a methylsulfonyl moiety is significant for its interaction with biological targets.

Insecticidal Properties

Research indicates that 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide exhibits notable insecticidal activity against various pest species.

-

Mechanism of Action :

- The compound acts as a neurotoxin, disrupting the normal functioning of insect nervous systems. It targets specific ion channels and receptors, leading to paralysis and death in susceptible species.

- Similar compounds have been shown to inhibit acetylcholinesterase activity, resulting in the accumulation of acetylcholine at synapses, which causes continuous stimulation of muscles and glands.

-

Case Studies :

- In a study assessing its effectiveness against Plutella xylostella (diamondback moth), the compound demonstrated an LC50 value of 14.67 mg/L after 24 hours, outperforming fipronil, a widely used insecticide with an LC50 of 27.24 mg/L . This suggests that the compound may offer a more effective alternative for pest control.

- Another study highlighted its potential against other agricultural pests, indicating a broad spectrum of activity that could be beneficial in integrated pest management strategies.

Comparative Biological Activity

The following table summarizes the biological activity of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide compared to other known insecticides:

Safety and Environmental Impact

While the compound shows promise as an effective insecticide, it is crucial to assess its safety profile and environmental impact:

- Toxicity Studies : Preliminary studies suggest moderate toxicity to non-target organisms, including beneficial insects and aquatic life. Further research is needed to establish safe application rates.

- Environmental Persistence : The degradation products and persistence in soil and water systems should be evaluated to mitigate potential ecological risks.

Q & A

Q. What methodologies are recommended for synthesizing 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide with high purity?

- Answer : A stepwise approach is advised: (i) Begin with the chlorination of the benzene ring using SOCl₂ or POCl₃ under controlled conditions to ensure regioselectivity at the 2,5-positions . (ii) Introduce the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) between 2,5-dichlorobenzoic acid and 3-cyano-4-(methylsulfonyl)aniline. (iii) Purify intermediates via column chromatography and verify purity using HPLC (>98%) .

- Key Considerations : Monitor reaction progress with TLC and optimize solvent systems (e.g., DMF for polar intermediates).

Q. How can structural contradictions between computational predictions and experimental data for this compound be resolved?

- Answer : Cross-validate using multiple techniques: (i) Perform single-crystal X-ray diffraction (XRD) to resolve bond angles and confirm stereochemistry . (ii) Compare experimental NMR (¹H/¹³C) and IR spectra with density functional theory (DFT) simulations to identify discrepancies in electronic environments . (iii) Use mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the optimal conditions for assessing the compound’s solubility and stability in biological assays?

- Answer : (i) Determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. (ii) Assess stability under physiological conditions (37°C, 5% CO₂) over 24–72 hours using LC-MS to detect degradation products . (iii) For long-term storage, lyophilize the compound and store at -20°C in argon atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymatic targets?

- Answer : (i) Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with recombinant enzymes (e.g., kinases or proteases) to measure IC₅₀ values . (ii) Incorporate fluorescence-based probes (e.g., FRET substrates) for real-time activity monitoring. (iii) Validate selectivity via panel screening against unrelated enzymes to rule off-target effects .

- Troubleshooting : If data inconsistency arises, confirm enzyme purity (SDS-PAGE) and adjust assay buffer ionic strength to minimize nonspecific binding .

Q. What strategies are effective for analyzing environmental fate and degradation pathways of this compound?

- Answer : (i) Conduct photolysis studies under simulated sunlight (λ > 290 nm) to identify photo-degradation products via GC-MS . (ii) Use soil/water microcosms spiked with the compound to track biodegradation over weeks; employ HPLC-TOF to detect metabolites . (iii) Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .

Q. How can computational methods enhance understanding of this compound’s reactivity and interactions?

- Answer : (i) Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins; validate with MD simulations (GROMACS) . (ii) Calculate electrostatic potential maps (MEP) to identify nucleophilic/electrophilic sites for reaction optimization . (iii) Use COSMO-RS simulations to predict solubility and partition coefficients in biphasic systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Answer : (i) Standardize assay protocols (e.g., cell line origin, passage number, and incubation time) to minimize variability . (ii) Replicate experiments with independent batches of the compound to rule out synthesis-related impurities. (iii) Perform meta-analysis of published data to identify confounding factors (e.g., solvent choice, concentration ranges) .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.